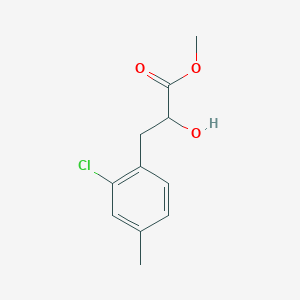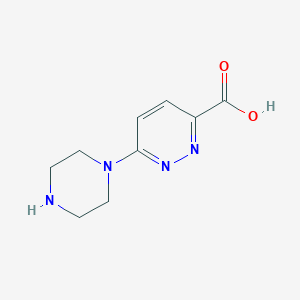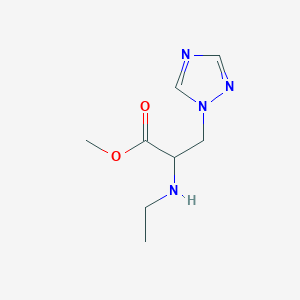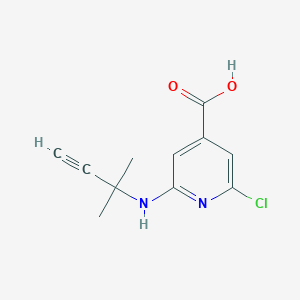
2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is an organic compound with the molecular formula C11H11ClN2O2 This compound is of interest due to its unique structure, which includes a chloro-substituted pyridine ring and an alkyne functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid typically involves multiple steps One common method starts with the chlorination of isonicotinic acid to introduce the chloro group at the 2-positionThe reaction conditions often involve the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can yield alkanes. Substitution of the chloro group can yield a variety of substituted pyridine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, although specific biological activities have not been well-studied.
Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites. The chloro and alkyne groups may also participate in specific chemical reactions within biological systems, potentially leading to the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
2-Chloroisonicotinic acid: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.
6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid: Lacks the chloro group, which may reduce its ability to participate in substitution reactions.
2-Chloro-6-aminonicotinic acid: Lacks the alkyne group, making it less versatile in synthetic applications.
Uniqueness
2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is unique due to the presence of both a chloro and an alkyne group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
2-chloro-6-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O2/c1-4-11(2,3)14-9-6-7(10(15)16)5-8(12)13-9/h1,5-6H,2-3H3,(H,13,14)(H,15,16) |
InChI 键 |
DHKSFVYNULWMBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)NC1=NC(=CC(=C1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)

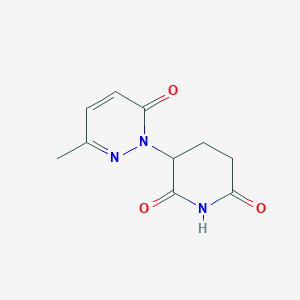
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)


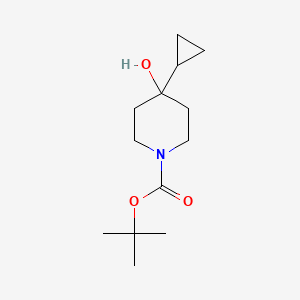
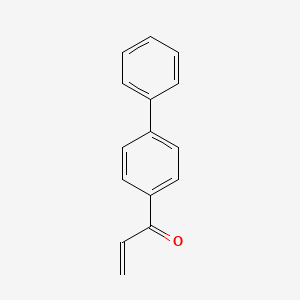
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
